MPC Inhibitor Chemical Space vs. Other Triazolopyrimidine Scaffolds
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold, specifically when substituted with a 3-thioether and 5-alkyl group, is defined as the core of a novel class of mitochondrial pyruvate carrier (MPC) inhibitors [1]. This represents a differentiated mechanism of action from other triazolopyrimidine-based agents, such as CDK inhibitors or adenosine receptor antagonists, which typically feature modifications at the 5- and 7-positions and are fused through a different [1,5-a] ring junction . The specific combination of the 5-propyl and 3-(pyridin-3-ylmethyl)thio groups in CAS 891124-59-7 is within the general formula (I) claimed for MPC inhibition.
| Evidence Dimension | Primary target mechanism and scaffold definition |
|---|---|
| Target Compound Data | [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one with 3-thioether and 5-alkyl substituents; claimed as MPC inhibitor |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyrimidine CDK inhibitors; adenosine A2a receptor antagonists |
| Quantified Difference | Mechanism is fundamentally distinct (MPC inhibition vs. kinase or GPCR modulation). Quantitative MPC inhibition data for the specific compound is not publicly disclosed in the patent. |
| Conditions | Patent claims and structural analysis (US20240360143A1) |
Why This Matters
Procurement for MPC-related research requires the correct scaffold subclass; substitution with a [1,5-a] isomer or alternative substituents will result in loss of MPC inhibitory activity.
- [1] Martinou, J.-C., Perry, B., et al. (2024). [1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7(8H)-ONE AS MITOCHONDRIAL PYRUVATE CARRIER INHIBITORS FOR USE IN THE TREATMENT OF CANCER. U.S. Patent No. US20240360143A1. Published October 31, 2024. View Source
